
N,4-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide, commonly known as DPBSH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPBSH belongs to the class of hydrazones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of DPBSH is not fully understood. However, it has been suggested that DPBSH exerts its biological activities through the inhibition of various enzymes and signaling pathways. DPBSH has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DPBSH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
DPBSH has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. DPBSH has also been shown to reduce inflammation and oxidative stress. In addition, DPBSH has been reported to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DPBSH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, DPBSH also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
Orientations Futures
There are several future directions for the research on DPBSH. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential toxicity and side effects in more detail. In addition, DPBSH could be further developed as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, DPBSH is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It exhibits diverse biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. DPBSH has the potential to be used in the development of novel drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, potential toxicity, and side effects.
Méthodes De Synthèse
DPBSH can be synthesized through the reaction of 4-dimethylaminobenzaldehyde and 3-phenylpropenal in the presence of hydrazine hydrate and sulfuric acid. The reaction yields a yellow crystalline solid, which is then recrystallized from ethanol to obtain pure DPBSH.
Applications De Recherche Scientifique
DPBSH has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. DPBSH has also been shown to possess antioxidant and neuroprotective properties. Due to its diverse biological activities, DPBSH has the potential to be used in the development of novel drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N,4-dimethyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-15-10-12-17(13-11-15)22(20,21)19(2)18-14-6-9-16-7-4-3-5-8-16/h3-14H,1-2H3/b9-6+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWIDLNEVXLTK-RZZDJWKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

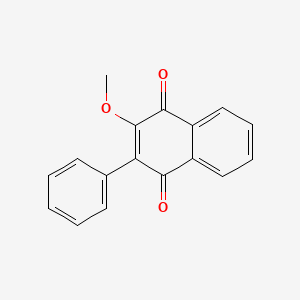
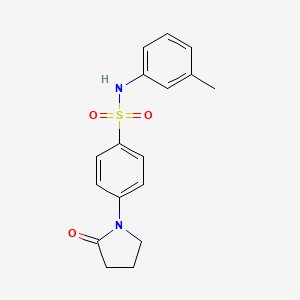
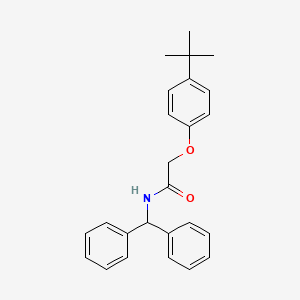
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)

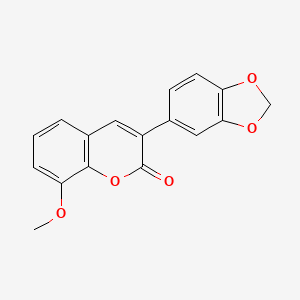
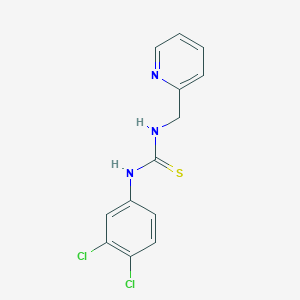
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)
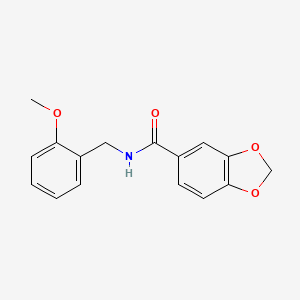

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)